molecular formula C9H9BrFNO2 B3228874 5-Bromo-2-fluoro-L-phenylalanine CAS No. 1270266-32-4

5-Bromo-2-fluoro-L-phenylalanine

Cat. No.: B3228874
CAS No.: 1270266-32-4
M. Wt: 262.08 g/mol
InChI Key: BYTRLZMUWHKJRH-QMMMGPOBSA-N
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Description

5-Bromo-2-fluoro-L-phenylalanine is a synthetic amino acid derivative that features both bromine and fluorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-L-phenylalanine may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. Enzymatic synthesis methods, such as those involving fluorinases, can also be employed to introduce fluorine atoms selectively under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, used to deprotonate intermediates and drive reactions forward.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

5-Bromo-2-fluoro-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-L-phenylalanine involves its incorporation into biological molecules, where it can affect their structure and function. The presence of bromine and fluorine atoms can alter the compound’s electronic properties, making it a useful tool for studying enzyme activity and protein interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it particularly valuable for studying complex biochemical processes and developing new therapeutic agents.

Properties

IUPAC Name

(2S)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTRLZMUWHKJRH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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